(R)-2-(4-Chloro-2-methylphenyl)pyrrolidine
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Overview
Description
®-2-(4-Chloro-2-methylphenyl)pyrrolidine is a chiral compound with a pyrrolidine ring substituted by a 4-chloro-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Chloro-2-methylphenyl)pyrrolidine typically involves the reaction of 4-chloro-2-methylbenzaldehyde with a suitable pyrrolidine derivative under specific conditions. The reaction is often catalyzed by a chiral catalyst to ensure the formation of the desired enantiomer. The reaction conditions may include the use of solvents such as dichloromethane and the addition of reagents like N,N-Dimethylformamide and phosphorous oxychloride .
Industrial Production Methods
Industrial production methods for ®-2-(4-Chloro-2-methylphenyl)pyrrolidine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Chloro-2-methylphenyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions may vary depending on the desired product, with temperatures ranging from room temperature to elevated temperatures and the use of solvents like methanol or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions include:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols or amines.
Substitution: Compounds with different functional groups replacing the chloro group.
Scientific Research Applications
®-2-(4-Chloro-2-methylphenyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(4-Chloro-2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ®-2-(4-Chloro-2-methylphenyl)pyrrolidine include:
- 2-Methylbenzene-1,3-diol
- Dimethyl ethylmalonate
- 4-Hydroxy-3-methylbenzonitrile
Uniqueness
®-2-(4-Chloro-2-methylphenyl)pyrrolidine is unique due to its specific chiral configuration and the presence of the 4-chloro-2-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H14ClN |
---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
(2R)-2-(4-chloro-2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14ClN/c1-8-7-9(12)4-5-10(8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3/t11-/m1/s1 |
InChI Key |
VHDHTKFFDOUAEZ-LLVKDONJSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)[C@H]2CCCN2 |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2CCCN2 |
Origin of Product |
United States |
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